Neocarraoctaose 41,43,45,47-tetrasulfate tetrasodium salt

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

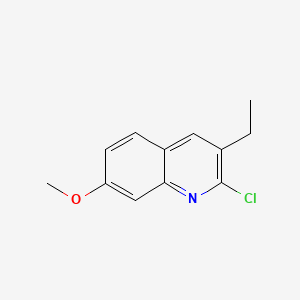

Neocarraoctaose 41,43,45,47-tetrasulfate tetrasodium salt is a compound with a linear formula of C48H70O49S4Na4 and a molecular weight of 1651.26 . It is a mixture of anomers and an octasaccharide of regular kappa-carrageenan . It has been used in studies to assess sequence determination of sulfated carrageenan-derived oligosaccharides and to investigate the differential carbohydrate binding and cell surface glycosylation of human cancer cell lines .

Molecular Structure Analysis

The molecular formula of Neocarraoctaose 41,43,45,47-tetrasulfate tetrasodium salt is C48H70O49S4Na4 . The molecular weight is 1651.26 g/mol .Physical And Chemical Properties Analysis

Neocarraoctaose 41,43,45,47-tetrasulfate tetrasodium salt is a solid substance . It is stored at a temperature of 2-8°C .Wissenschaftliche Forschungsanwendungen

Polysulfates and Polysulfonates Synthesis : Polysulfates and polysulfonates, which have exceptional mechanical properties, are synthesized using bifluoride salts as catalysts in a sulfur(VI) fluoride exchange reaction. This chemistry enables the preparation of these compounds with high molecular weight and excellent functional group tolerance, making them valuable for engineering applications (Gao et al., 2017).

Surface Active Properties : Amphipathic compounds with hydrophilic ionic groups and lipophilic alkyl chains, such as disodium 1,8-bis(alkyloxymethyl)-3,6-dioxaoctane-1,8-disulfates, exhibit excellent surface active properties in water. This makes them suitable for various industrial applications (Okahara et al., 1988).

Hydrothermal Stability in Mesoporous Materials : The hydrothermal stability of MCM-41, a mesoporous molecular sieve, is significantly improved when using salts such as ethylenediaminetetraacetic acid tetrasodium salt during the crystallization process. This enhanced stability is crucial for many applications of MCM-41 compared to conventional zeolites (Ryoo & Jun, 1997).

In Situ Chemical Oxidation in Soil and Groundwater Remediation : Persulfate salts, including tetrasodium salts, are used for in situ chemical oxidation in the remediation of contaminated soil and groundwater. This application is essential for environmental cleanup and management (Tsitonaki et al., 2010).

Potential in Cell Viability Assays : Tetrazolium salts with disulfonated structures are highly water-soluble and useful as chromogenic indicators for NADH and cell viability assays. These salts offer a sensitive method for determining cell viability, which is vital in biological and medical research (Ishiyama et al., 1997).

Wirkmechanismus

Eigenschaften

IUPAC Name |

tetrasodium;[(2R,3S,4R,5R,6S)-4-[[(1R,3R,4R,5S,8S)-4,8-dihydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]-6-[[(1R,3R,4R,5R,8S)-3-[(2S,3R,4R,5S,6R)-2-[[(1R,3R,4R,5R,8S)-3-[(2S,3R,4R,5S,6R)-2-[[(1R,3R,4R,5R,8S)-3-[(3R,4R,5S,6R)-2,3-dihydroxy-6-(hydroxymethyl)-5-sulfonatooxyoxan-4-yl]oxy-4-hydroxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-3-hydroxy-6-(hydroxymethyl)-5-sulfonatooxyoxan-4-yl]oxy-4-hydroxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-3-hydroxy-6-(hydroxymethyl)-5-sulfonatooxyoxan-4-yl]oxy-4-hydroxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-5-hydroxy-2-(hydroxymethyl)oxan-3-yl] sulfate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H74O49S4.4Na/c49-1-9-29(94-98(63,64)65)37(18(54)41(62)79-9)90-43-20(56)34-26(14(84-43)6-76-34)87-47-24(60)39(31(11(3-51)81-47)96-100(69,70)71)92-45-22(58)36-28(16(86-45)8-78-36)89-48-25(61)40(32(12(4-52)82-48)97-101(72,73)74)93-44-21(57)35-27(15(85-44)7-77-35)88-46-23(59)38(30(10(2-50)80-46)95-99(66,67)68)91-42-19(55)33-17(53)13(83-42)5-75-33;;;;/h9-62H,1-8H2,(H,63,64,65)(H,66,67,68)(H,69,70,71)(H,72,73,74);;;;/q;4*+1/p-4/t9-,10-,11-,12-,13-,14-,15-,16-,17+,18-,19-,20-,21-,22-,23-,24-,25-,26+,27+,28+,29+,30+,31+,32+,33+,34-,35-,36-,37-,38-,39-,40-,41?,42-,43-,44-,45-,46+,47+,48+;;;;/m1..../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVAKGEVIXLNPPV-CQWLXSKTSA-J |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(O1)C(C(O2)OC3C(C(OC(C3OS(=O)(=O)[O-])CO)OC4C5COC4C(C(O5)OC6C(C(OC(C6OS(=O)(=O)[O-])CO)OC7C8COC7C(C(O8)OC9C(C(OC(C9OS(=O)(=O)[O-])CO)OC1C2COC1C(C(O2)OC1C(C(OC(C1OS(=O)(=O)[O-])CO)O)O)O)O)O)O)O)O)O)O.[Na+].[Na+].[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@@H]([C@H](O1)[C@H]([C@H](O2)O[C@@H]3[C@H]([C@@H](O[C@@H]([C@@H]3OS(=O)(=O)[O-])CO)O[C@H]4[C@H]5CO[C@@H]4[C@H]([C@H](O5)O[C@@H]6[C@H]([C@@H](O[C@@H]([C@@H]6OS(=O)(=O)[O-])CO)O[C@H]7[C@H]8CO[C@@H]7[C@H]([C@H](O8)O[C@@H]9[C@H]([C@@H](O[C@@H]([C@@H]9OS(=O)(=O)[O-])CO)O[C@H]1[C@H]2CO[C@@H]1[C@H]([C@H](O2)O[C@H]1[C@H]([C@H](OC([C@@H]1O)O)CO)OS(=O)(=O)[O-])O)O)O)O)O)O)O)O.[Na+].[Na+].[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H70Na4O49S4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80745624 |

Source

|

| Record name | PUBCHEM_71308741 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80745624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1651.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

133647-94-6 |

Source

|

| Record name | PUBCHEM_71308741 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80745624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Butanone, 3-[(2-hydroxyethyl)imino]- (9CI)](/img/no-structure.png)

![2-[1-Cyclohexyl-1-[1-cyclohexyl-1-(oxiran-2-yl)propoxy]propyl]oxirane;2-[[2-ethyl-1-[2-ethyl-1-(oxiran-2-ylmethyl)cyclohexyl]oxycyclohexyl]methyl]oxirane](/img/structure/B593215.png)

![N-(3-bromophenyl)-3H-imidazo[4,5-g]quinazolin-8-amine,monohydrochloride](/img/structure/B593216.png)